N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide
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Overview
Description
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide typically involves multiple steps, including halogenation, etherification, and amide formation. One common method involves the following steps:
Etherification: The formation of the methoxy groups through nucleophilic substitution reactions.
Amide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)acetamide
- N-(4-fluorophenyl)-2-bromoacetamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
Uniqueness
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26BrClN2O3 |
---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide |
InChI |
InChI=1S/C25H26BrClN2O3/c1-17(30)29-12-11-28-15-20-13-22(27)24(14-23(20)31-2)32-16-19-9-6-10-21(25(19)26)18-7-4-3-5-8-18/h3-10,13-14,28H,11-12,15-16H2,1-2H3,(H,29,30) |
InChI Key |
AJJOIMGJHLEMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC(=C(C=C1OC)OCC2=C(C(=CC=C2)C3=CC=CC=C3)Br)Cl |
Origin of Product |
United States |
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